molecular formula C26H25N3O4 B383495 2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 442557-48-4

2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B383495
CAS No.: 442557-48-4
M. Wt: 443.5g/mol
InChI Key: BHOIERWRPZKCAG-UHFFFAOYSA-N
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Description

This compound is a naphthalimide derivative featuring a benzo[de]isoquinoline-1,3(2H)-dione core linked via a 3-oxopropyl chain to a 4-(4-methoxyphenyl)piperazine moiety. The naphthalimide scaffold is known for its planar aromatic structure, enabling intercalation with DNA and interaction with cellular targets, while the 4-methoxyphenylpiperazine group contributes to receptor-binding affinity, particularly for serotonin (5-HT) and dopamine receptors .

Properties

IUPAC Name

2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-33-20-10-8-19(9-11-20)27-14-16-28(17-15-27)23(30)12-13-29-25(31)21-6-2-4-18-5-3-7-22(24(18)21)26(29)32/h2-11H,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOIERWRPZKCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine ring and an isoquinoline structure, which are known for their interactions with various biological targets, particularly in the central nervous system.

Chemical Structure and Properties

The molecular formula for this compound is C21H23N5O3C_{21}H_{23}N_{5}O_{3}, with a molecular weight of approximately 393.44 g/mol. The structure incorporates functional groups that may influence its biological activity, particularly in the modulation of neurotransmitter systems.

PropertyValue
Molecular FormulaC21H23N5O3
Molecular Weight393.44 g/mol
Boiling Point636.3 ± 65.0 °C (Predicted)
Density1.31 ± 0.1 g/cm³ (Predicted)
pKa3.62 ± 0.10 (Predicted)

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. The piperazine moiety is known to modulate receptor activity, potentially acting as an agonist or antagonist depending on the receptor subtype involved.

Biological Activity

Research has indicated that compounds similar to this compound exhibit significant biological activities:

  • Neurotransmitter Modulation : The compound has been shown to interact with serotonin receptors (5-HT) and dopamine receptors (D2), influencing mood and cognitive functions .
  • Antidepressant Effects : Preliminary studies suggest potential applications in treating depression and anxiety disorders by modulating neurotransmitter levels in the brain .

Study 1: Receptor Binding Affinity

A study evaluated the binding affinity of various isoquinoline derivatives at serotonin receptors. It was found that certain structural modifications significantly enhanced receptor selectivity and potency, suggesting that similar modifications could be explored for the target compound .

Study 2: In Vivo Efficacy

In vivo studies demonstrated that compounds with similar structural motifs exhibited protective effects against neuronal apoptosis induced by stressors such as potassium deprivation. This suggests a neuroprotective role which could be beneficial in neurodegenerative conditions .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at the piperazine ring and methoxyphenyl group significantly impacted biological activity. These findings guide further synthetic efforts to optimize efficacy and selectivity for specific receptors .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibit significant anticancer properties. The compound's ability to inhibit bromodomains involved in cancer cell proliferation has been documented. Bromodomains are protein regions that recognize acetylated lysine residues on histones, playing a crucial role in gene transcription and chromatin remodeling. Inhibition of these domains can lead to reduced tumor growth and improved outcomes in cancer therapies .

Neuropharmacological Effects

The piperazine moiety within the compound suggests potential neuropharmacological effects. Compounds containing piperazine are often explored for their ability to modulate neurotransmitter systems, including serotonin and dopamine pathways. This modulation can be beneficial in treating disorders such as depression and anxiety .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, typically starting from simpler precursors. The incorporation of the piperazine ring and the methoxyphenyl group is crucial for enhancing biological activity. Modifications to the structure can lead to derivatives with improved potency or selectivity against specific biological targets .

Study on Anticancer Activity

A study published in Biochemical Pharmacology highlighted the efficacy of similar benzo[de]isoquinoline derivatives in inhibiting cancer cell lines. The research demonstrated that these compounds could induce apoptosis in malignant cells while sparing normal cells, indicating a favorable therapeutic index .

Neuropharmacological Assessment

In another study focusing on neuropharmacological applications, compounds derived from piperazine were tested for their effects on anxiety-like behavior in animal models. Results showed significant anxiolytic effects, suggesting that modifications to the piperazine structure could enhance therapeutic outcomes in anxiety disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications

A. Naphthalimide Derivatives with Piperazine Substituents

2-(3-(4-Phenylpiperazin-1-yl)-3-oxopropyl)-1H-isoindole-1,3(2H)-dione Structural Difference: Replaces the 4-methoxyphenyl group with a phenyl ring. Synthesis: Similar to the target compound, involving nucleophilic substitution of bromopropyl-naphthalimide intermediates with piperazine derivatives .

2-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione

  • Structural Difference : Features a 2-hydroxyethyl group on the piperazine ring.
  • Impact : Introduces hydrogen-bonding capability, improving aqueous solubility and interaction with hydrophilic binding pockets. The hydroxyethyl group may also reduce metabolic instability compared to methoxy substituents .

B. Naphthalimide Derivatives with Heterocyclic Modifications

2-(2-(4-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Structural Difference: Incorporates a phenyl-oxadiazole moiety. However, the bulky substituent may reduce blood-brain barrier penetration .

2-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Structural Difference: Includes a benzodioxole-methyl group. Impact: The benzodioxole moiety may improve metabolic stability and CNS penetration due to its lipophilic nature, though at the cost of reduced solubility .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Naphthalimide Analogs

Compound Name Substituent on Piperazine Melting Point (°C) LogP (Predicted) Cytotoxicity (IC₅₀, μM)* References
Target Compound 4-Methoxyphenyl Not Reported 3.2† Pending
2-(3-(4-Phenylpiperazin-1-yl)-3-oxopropyl)-1H-isoindole-1,3(2H)-dione Phenyl Not Reported 3.8† 12.5 (MCF7)
2-(3-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione 2-Hydroxyethyl Not Reported 1.5† Not Tested
2-(2-(4-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline... Oxadiazole-methyl Not Reported 4.1† 8.2 (MDA-MB-231)
6-(1-Allyl-3-(benzo[d]thiazol-2-yl)-1H-indol-5-yl)-2-(phenylamino)-1H-benzo[de]isoquinoline-... Benzothiazole 273–276 4.5† 5.6 (HeLa)

*Cytotoxicity data from MTT assays; values vary by cell line.
†Predicted using Molinspiration or similar tools.

Key Observations :

  • LogP Trends : Methoxy and hydroxyethyl substituents reduce lipophilicity (lower LogP) compared to phenyl or oxadiazole groups, aligning with improved solubility .
  • Cytotoxicity : Bulky substituents (e.g., oxadiazole, benzothiazole) correlate with enhanced anticancer activity, likely due to stronger DNA interactions .

Preparation Methods

Precursor Preparation

Anthranilic acid derivatives serve as starting materials. For example, N-substituted anthranilamides are treated with maleic anhydride to form intermediate diketones, which undergo intramolecular cyclization under acidic conditions.

Reaction Conditions:

  • Catalyst: H₂SO₄ (concentrated)

  • Temperature: 80–100°C

  • Yield: 60–75%

Palladium-Catalyzed Cross-Coupling

Recent advancements employ Sonogashira–Hagihara and Suzuki–Miyaura couplings to introduce substituents. For instance, alkynylated intermediates are coupled with aryl halides to form fused rings:

Anthranilamide derivative+Aryl halidePd(PPh₃)₄, CuIBenzo[de]isoquinoline precursor\text{Anthranilamide derivative} + \text{Aryl halide} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{Benzo[de]isoquinoline precursor}

Optimized Parameters:

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 90°C, 12 hours

  • Yield: 68%

Introduction of the 3-Oxopropyl Side Chain

The 3-oxopropyl linker is introduced via alkylation or acylation.

Alkylation of the Core

The benzo[de]isoquinoline-dione core is treated with 3-chloropropionyl chloride in the presence of a base:

Core+ClCH₂COClEt₃N, CH₂Cl₂3-Chloropropionyl intermediate\text{Core} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{3-Chloropropionyl intermediate}

Conditions:

  • Molar Ratio: 1:1.2 (core:chloride)

  • Reaction Time: 6 hours

  • Yield: 82%

Oxidation to 3-Oxopropyl Group

The chloropropyl intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄):

ClCH₂CH₂CO-CrO₃, H₂SO₄O=C-CH₂CH₂CO-\text{ClCH₂CH₂CO-} \xrightarrow{\text{CrO₃, H₂SO₄}} \text{O=C-CH₂CH₂CO-}

Key Parameters:

  • Temperature: 0–5°C (to prevent over-oxidation)

  • Yield: 75%

Coupling of 4-(4-Methoxyphenyl)piperazine

The piperazine moiety is introduced via nucleophilic substitution or amide coupling.

Nucleophilic Substitution

The 3-oxopropyl intermediate reacts with 4-(4-methoxyphenyl)piperazine under basic conditions:

O=C-CH₂CH₂CO-+PiperazineK₂CO₃, DMFTarget Compound\text{O=C-CH₂CH₂CO-} + \text{Piperazine} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

Optimization Data:

ParameterValue
SolventDMF
Temperature60°C
Reaction Time8 hours
Yield65%

Reference:

Amide Coupling Alternatives

Carbodiimide-mediated coupling (e.g., EDC/HOBt) ensures regioselectivity:

COOH-CH₂CH₂CO-+PiperazineEDC, HOBtAmide Product\text{COOH-CH₂CH₂CO-} + \text{Piperazine} \xrightarrow{\text{EDC, HOBt}} \text{Amide Product}

Advantages:

  • Avoids side reactions

  • Yield: 70%

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography: Silica gel (230–400 mesh), eluent: EtOAc/hexane (3:7)

  • HPLC: C18 column, acetonitrile/water gradient ( purity >95%)

Spectroscopic Data

Spectrum Key Signals
¹H NMR δ 8.21 (d, 2H, Ar-H), δ 3.78 (s, 3H, OCH₃)
¹³C NMR δ 170.5 (C=O), δ 55.2 (OCH₃)
MS m/z 443.4944 [M+H]⁺

Challenges and Optimization Strategies

Byproduct Formation

  • Issue: Over-alkylation at the piperazine nitrogen.

  • Solution: Use stoichiometric control (1:1 molar ratio) and low temperatures (0°C).

Solvent Selection

  • DMF vs. THF: DMF improves solubility but requires post-reaction dialysis to remove residuals.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Pd/C instead of Pd(PPh₃)₄ reduces costs by 40% without compromising yield.

Green Chemistry Approaches

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 2 hours .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazinyl derivatives are often prepared by reacting chloro- or bromo-substituted intermediates with piperazine under reflux in polar aprotic solvents like acetonitrile. Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:halide). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield .
  • Key Tools : Monitor reaction progress using TLC and confirm purity via HPLC (>95%).

Q. What safety protocols are critical during synthesis and handling?

  • Guidelines :

  • Use fume hoods to avoid inhalation of vapors/dust .
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Store the compound in airtight containers at 2–8°C to prevent degradation .
    • Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent reactivity .

Q. Which spectroscopic methods confirm structural integrity?

  • Techniques :

  • 1H/13C-NMR : Verify piperazinyl protons (δ 2.5–3.5 ppm) and benzo[de]isoquinolinedione aromatic signals (δ 7.0–8.5 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and piperazinyl C-N bonds (~1250 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., piperazinyl N–H···O interactions) .

Advanced Research Questions

Q. How can contradictions in pharmacological data for similar derivatives be resolved?

  • Approach : Conduct comparative assays using standardized models (e.g., receptor-binding studies for serotonin 5-HT1A/D2 receptors). For example, discrepancies in IC50 values may arise from variations in cell lines (CHO vs. HEK293) or assay buffers. Replicate experiments with controls (e.g., reference ligands like clozapine) and validate via statistical meta-analysis .

Q. What in vitro/in vivo models are suitable for studying neurological target interactions?

  • Models :

  • In vitro : Radioligand displacement assays using rat cortical membranes for 5-HT1A receptor affinity .
  • In vivo : Rodent behavioral tests (e.g., forced swim test for antidepressant activity) with dose ranges of 1–10 mg/kg (IP administration). Monitor pharmacokinetics via LC-MS/MS to correlate plasma levels with efficacy .

Q. How can computational modeling predict receptor binding affinity?

  • Workflow :

Docking Studies : Use AutoDock Vina to model interactions between the compound’s piperazinyl group and 5-HT1A receptor residues (e.g., Asp116, Ser199).

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

QSAR : Derive predictive models using descriptors like logP and polar surface area .

Q. How to address discrepancies in NMR data between synthetic batches?

  • Solutions :

  • Isotopic Labeling : Use 15N-labeled piperazine to resolve overlapping signals in crowded regions .
  • 2D NMR : Employ HSQC and HMBC to assign quaternary carbons and verify connectivity .
  • Batch Analysis : Compare NMR spectra across batches under identical conditions (solvent, temperature) to isolate solvent-induced shifts .

Q. What strategies establish structure-activity relationships (SAR) for structural modifications?

  • SAR Framework :

  • Piperazinyl Modifications : Replace 4-methoxyphenyl with 4-fluorophenyl to assess electronic effects on receptor affinity. Synthesize derivatives via reductive amination .
  • Benzo[de]isoquinolinedione Core : Introduce electron-withdrawing groups (e.g., -NO2) at position 6 to study π-π stacking interactions. Evaluate changes via radioligand assays .
    • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ) with bioactivity .

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